(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid

Catalog No.
S548200
CAS No.
800408-39-3
M.F
C22H21F4N3O8
M. Wt
531.41
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyr...

CAS Number

800408-39-3

Product Name

(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid

IUPAC Name

(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid

Molecular Formula

C22H21F4N3O8

Molecular Weight

531.41

InChI

InChI=1S/C22H21F4N3O8/c1-3-14(29-6-4-5-12(21(29)34)28-22(35)36-2)20(33)27-13(8-16(31)32)15(30)9-37-19-17(25)10(23)7-11(24)18(19)26/h4-7,13-14H,3,8-9H2,1-2H3,(H,27,33)(H,28,35)(H,31,32)/t13-,14-/m0/s1

InChI Key

WQNDPVUOABHOHK-KBPBESRZSA-N

SMILES

CCC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

VX166, VX 166, VX-166

Description

The exact mass of the compound (3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid is 531.12648 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.8

Exact Mass

531.12648

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-01-05
1: Collins JL, Peng X, Lee R, Witriol A, Pierre Z, Sciuto AM. Determination of LCt(50)s in anesthetized rats exposed to aerosolized nerve agents. Toxicol Mech Methods. 2013 Feb;23(2):127-33. doi: 10.3109/15376516.2012.730560. Epub 2012 Oct 19. PubMed PMID: 22978758.
2: Anstee QM, Concas D, Kudo H, Levene A, Pollard J, Charlton P, Thomas HC, Thursz MR, Goldin RD. Impact of pan-caspase inhibition in animal models of established steatosis and non-alcoholic steatohepatitis. J Hepatol. 2010 Sep;53(3):542-50. doi: 10.1016/j.jhep.2010.03.016. Epub 2010 May 26. PubMed PMID: 20557969.
3: Weber P, Wang P, Maddens S, Wang PSh, Wu R, Miksa M, Dong W, Mortimore M, Golec JM, Charlton P. VX-166: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis. Crit Care. 2009;13(5):R146. doi: 10.1186/cc8041. Epub 2009 Sep 9. PubMed PMID: 19740426; PubMed Central PMCID: PMC2784364.
4: Witek RP, Stone WC, Karaca FG, Syn WK, Pereira TA, Agboola KM, Omenetti A, Jung Y, Teaberry V, Choi SS, Guy CD, Pollard J, Charlton P, Diehl AM. Pan-caspase inhibitor VX-166 reduces fibrosis in an animal model of nonalcoholic steatohepatitis. Hepatology. 2009 Nov;50(5):1421-30. doi: 10.1002/hep.23167. PubMed PMID: 19676126.
5: Hilmas CJ, Poole MJ, Finneran K, Clark MG, Williams PT. Galantamine is a novel post-exposure therapeutic against lethal VX challenge. Toxicol Appl Pharmacol. 2009 Oct 15;240(2):166-73. doi: 10.1016/j.taap.2009.07.029. Epub 2009 Jul 30. PubMed PMID: 19647007.
6: Sakurada K, Ikegaya H, Ohta H, Akutsu T, Takatori T. Hydrolysis of an acetylthiocholine by pralidoxime iodide (2-PAM). Toxicol Lett. 2006 Oct 25;166(3):255-60. Epub 2006 Aug 12. PubMed PMID: 16971069.
7: Haberham ZL, van den Brom WE, Venker-van Haagen AJ, de Groot HN, Baumans V, Hellebrekers LJ. The rat vertex-middle latency auditory-evoked potential as indicator of anaesthetic depth: a comparison with evoked-reflex testing. Brain Res. 2000 Aug 11;873(2):287-90. PubMed PMID: 10930556.
8: Bosković B. The influence of 2-/o-cresyl/-4 H-1 : 3 : 2-benzodioxa-phosphorin-2-oxide (CBDP) on organophosphate poisoning and its therapy. Arch Toxicol. 1979 Jul 11;42(3):207-16. PubMed PMID: 475595.

Explore Compound Types